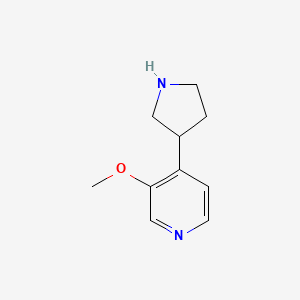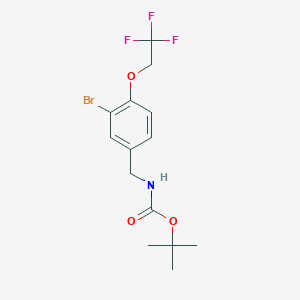
2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32642427 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32642427 involves several steps, including the use of specific reagents and conditions to achieve the desired product. The synthetic route typically starts with the preparation of intermediate compounds, followed by a series of reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32642427 is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors and continuous flow systems to produce the compound in bulk quantities. The industrial production methods also focus on minimizing waste and ensuring environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32642427 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions of MFCD32642427 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high efficiency.
Major Products Formed: The major products formed from the reactions of MFCD32642427 depend on the type of reaction and the reagents used. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Aplicaciones Científicas De Investigación
MFCD32642427 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used in the study of biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD32642427 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparación Con Compuestos Similares
Similar Compounds: Some compounds similar to MFCD32642427 include those with similar chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific details such as molecular weight and functional groups.
Uniqueness: MFCD32642427 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity set it apart from other similar compounds, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H11N3O3 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
2-methyl-6-(2-methyl-3-oxo-1H-pyrazol-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-6-3-7(11(16)17)4-9(13-6)8-5-12-14(2)10(8)15/h3-5,12H,1-2H3,(H,16,17) |
Clave InChI |
LHFGHAFPOFEARZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C2=CNN(C2=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
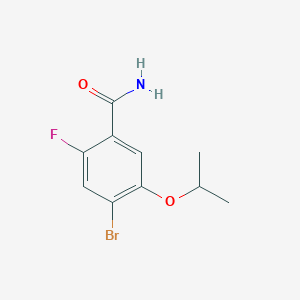
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
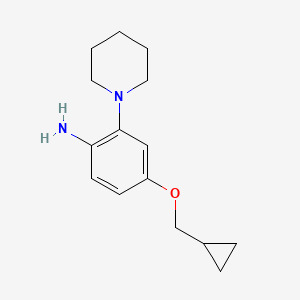
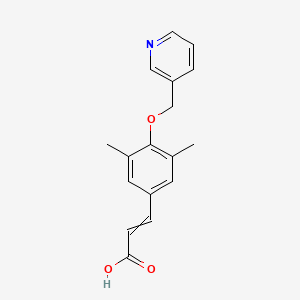
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
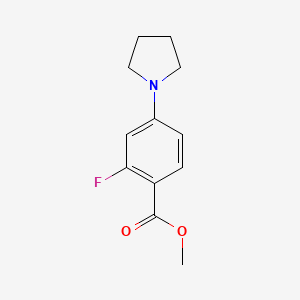
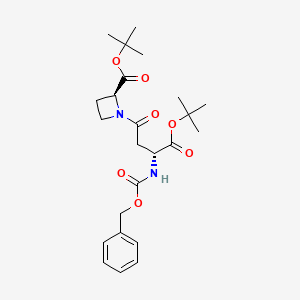
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)
![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
